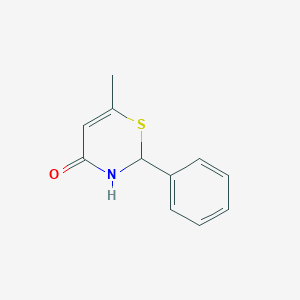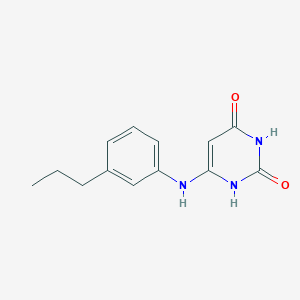![molecular formula C12H18O2 B14381592 2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane CAS No. 88376-86-7](/img/structure/B14381592.png)
2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane is an organic compound with a complex structure that includes both alkyne and ether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane typically involves the reaction of 2-methylhex-1-en-5-yn-3-ol with an appropriate oxane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Nucleophiles such as sodium alkoxides or thiolates can be used under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or thiols.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the ether linkage can interact with nucleophiles. These interactions can lead to the formation of various products and influence the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylhex-5-en-3-yn-2-ol: A related compound with similar alkyne and alcohol functional groups.
2,6-Dimethylnon-1-en-3-yn-5-yl ester: Another compound with a similar alkyne structure.
Uniqueness
2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane is unique due to its combination of alkyne and ether functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and scientific research.
Eigenschaften
CAS-Nummer |
88376-86-7 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
2-(2-methylhex-1-en-5-yn-3-yloxy)oxane |
InChI |
InChI=1S/C12H18O2/c1-4-7-11(10(2)3)14-12-8-5-6-9-13-12/h1,11-12H,2,5-9H2,3H3 |
InChI-Schlüssel |
MSUAVOZOBASPAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(CC#C)OC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Methylpropoxy)ethyl]-4-(prop-1-EN-1-YL)benzene](/img/structure/B14381512.png)
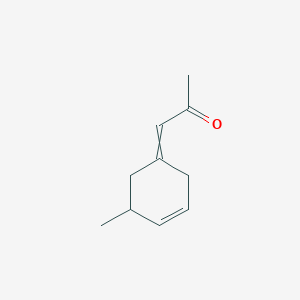
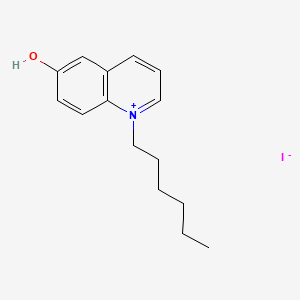
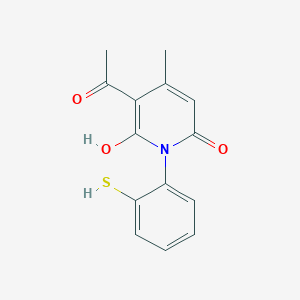

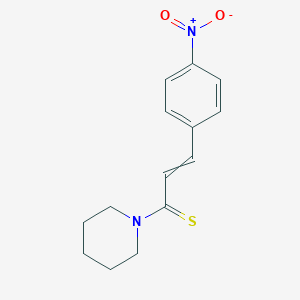
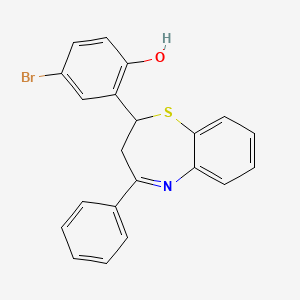

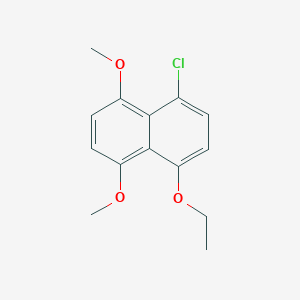
![N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine](/img/structure/B14381577.png)
![5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14381580.png)
![N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14381583.png)
